Lactoquinomycin B
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Overview
Description
Lactoquinomycin B is a natural product found in Streptomyces tanashiensis with data available.
Scientific Research Applications
Antibacterial Activity and Mechanism of Action
Lactoquinomycin B, as a part of the lactoquinomycin family, has shown notable antibacterial activities. For instance, Lactoquinomycin A, a related compound, has demonstrated potent antibacterial activities against Gram-positive bacteria, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It operates by inducing DNA damage rather than inhibiting protein synthesis, suggesting that it intercalates into double-stranded DNA and impacts DNA repair mechanisms. This finding is crucial in understanding the action mechanism of lactoquinomycins and potentially this compound as well (Chung, Kwon, Shin, & Oh, 2020).
Cancer Research
In cancer research, lactoquinomycins have been identified as selective inhibitors of the serine-threonine kinase AKT, a critical player in cancer progression. Synthetic pyranonaphthoquinones (PNQs), based on lactoquinomycins, have been designed and exhibit inhibition of tumor cell lines with constitutively activated AKT. The biochemical data support a mechanism of action involving bioreductive alkylation, indicating a novel approach in cancer treatment using lactoquinomycin derivatives (Salaski, Krishnamurthy, Ding, et al., 2009).
Structural Insights
The structure of medermycin/lactoquinomycin A and related naphthoquinones, including this compound, has been a subject of revision based on chemical and spectral data. Understanding the structure of these compounds is essential for developing targeted therapies and optimizing their biological activity (Leo, Morin, & Philouze, 2002).
Properties
CAS No. |
101342-94-3 |
---|---|
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |
InChI |
InChI=1S/C24H27NO9/c1-9-18(27)13(25(3)4)7-14(31-9)11-5-6-12-17(19(11)28)21(30)23-10(2)32-15-8-16(26)33-22(15)24(23,34-23)20(12)29/h5-6,9-10,13-15,18,22,27-28H,7-8H2,1-4H3 |
InChI Key |
UKGUMAYTBDAONQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C6C(CC(=O)O6)OC(C4(C3=O)O5)C)O)N(C)C)O |
Synonyms |
lactoquinomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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